N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-nitrophenyl)urea
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Overview
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-nitrophenyl)urea, also known as DMNB-NO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitric oxide donor, which means that it can release nitric oxide in a controlled manner, making it a valuable tool for studying the effects of nitric oxide on various biological processes.
Mechanism of Action
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-nitrophenyl)urea releases nitric oxide in a controlled manner, which can activate the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that can regulate a variety of biological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle contraction. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-nitrophenyl)urea is its ability to release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on various biological processes. However, this compound can be difficult to work with, as it is sensitive to light and air and can decompose over time. It also has a short half-life, which can make it difficult to use in experiments that require sustained nitric oxide release.
Future Directions
There are many potential future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-nitrophenyl)urea, including the development of new synthesis methods that are more efficient and less prone to decomposition. There is also ongoing research into the potential therapeutic applications of this compound, including its use in the treatment of cardiovascular disease, cancer, and neurodegenerative disorders. Additionally, there is interest in exploring the use of this compound in combination with other drugs or therapies to enhance its effects and reduce any potential limitations.
Synthesis Methods
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-nitrophenyl)urea can be synthesized using a variety of methods, including the reaction of 1,2-dimethyl-1H-benzimidazole with 3-nitrophenyl isocyanate, followed by reduction with sodium borohydride. Other methods include the reaction of 1,2-dimethyl-1H-benzimidazole with 3-nitrophenyl chloroformate, followed by treatment with aqueous ammonia.
Scientific Research Applications
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-nitrophenyl)urea has been used in a wide range of scientific research applications, including the study of the effects of nitric oxide on cardiovascular function, inflammation, and cancer. It has also been used to investigate the role of nitric oxide in neuronal signaling and neurotransmitter release.
properties
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10-17-14-9-12(6-7-15(14)20(10)2)19-16(22)18-11-4-3-5-13(8-11)21(23)24/h3-9H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAUIUVZOBBMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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